

N-Methylmethanesulfonamide chemical properties

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Compound of Interest

Compound Name: N-Methylmethanesulfonamide

Cat. No.: B075009

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An In-depth Technical Guide to the Chemical Properties of **N-Methylmethanesulfonamide**

Introduction

N-Methylmethanesulfonamide (CAS No. 1184-85-6) is an organosulfur compound of significant interest within the chemical, pharmaceutical, and agrochemical sectors.[1] As a simple, secondary sulfonamide, it serves as a critical structural motif and a versatile synthetic intermediate.[1][2] Its unique combination of a stable methanesulfonyl group and a reactive N-methyl moiety makes it an indispensable building block for constructing complex molecules with targeted biological activities.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, analytical characterization, reactivity, and handling protocols, designed for researchers, chemists, and professionals in drug development.

Molecular Structure and Identification

The foundational step in understanding the behavior of **N-Methylmethanesulfonamide** is to analyze its structure. It consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and the nitrogen of a methylamino group.

Key Identifiers:

- IUPAC Name: **N-methylmethanesulfonamide**[3]
- CAS Number: 1184-85-6[3]

- Molecular Formula: C₂H₇NO₂S[4]
- Molecular Weight: 109.15 g/mol [3][4]
- SMILES: CNS(=O)(=O)C[3]
- InChI Key: UHNHTTIUNATJKL-UHFFFAOYSA-N[3][4]

Caption: Chemical Structure of **N-Methylmethanesulfonamide**.

Physicochemical Properties

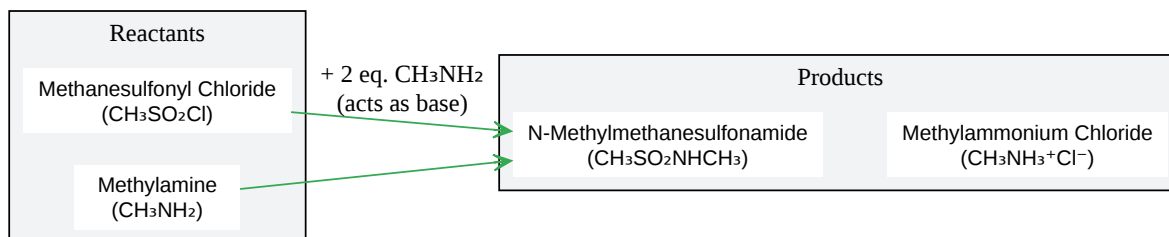
The physical and chemical properties of **N-Methylmethanesulfonamide** dictate its behavior in various applications, from reaction solvent to storage conditions. While some sources describe it as a white to yellowish crystalline powder, others report it as a colorless to orange oil, a difference likely attributable to purity and ambient temperature.[4][5][6]

Property	Value	Reference(s)
Appearance	Clear, colorless to orange oil OR White to pale yellow crystalline powder	[4][5][7]
Boiling Point	118 °C at 0.3 mmHg	[4][7][8]
Density	~1.194 g/cm ³ (Predicted)	[4][5][7]
Flash Point	52.8 - 53 °C	[4][7][8]
pKa	11.57 ± 0.40 (Predicted)	[4][9]
Refractive Index	1.4500 to 1.4540	[4][7]
Vapor Pressure	2.04 mmHg at 25 °C	[7][9]
Water Solubility	5 g/L at 25 °C	[6]

Synthesis Protocol and Mechanistic Rationale

The most prevalent and industrially viable synthesis of **N-Methylmethanesulfonamide** involves the nucleophilic substitution reaction between methanesulfonyl chloride and

methylamine.[4][10] This reaction is robust and provides a direct route to the desired product.



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Caption: Synthesis of **N-Methylmethanesulfonamide**.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[4][10]

Materials:

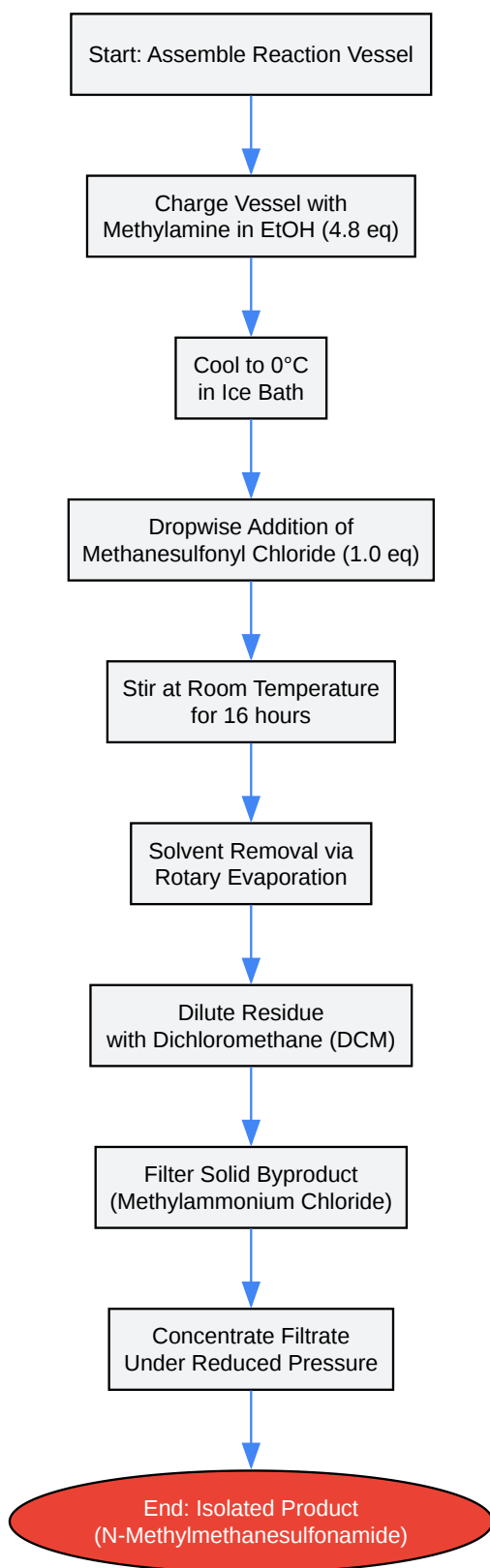
- Methanesulfonyl chloride (1.0 eq.)
- Methylamine solution (8 M in Ethanol, 4.8 eq.)
- Dichloromethane (DCM)
- Ethanol (EtOH)

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the methylamine solution in ethanol (4.8 eq.).
- **Initial Cooling:** Cool the stirred solution to 0 °C using an ice bath. Causality Note: This initial cooling is critical to control the highly exothermic nature of the reaction between the acid chloride and the amine, preventing side reactions and ensuring safety.

- **Reagent Addition:** Add methanesulfonyl chloride (1.0 eq.) dropwise via the dropping funnel over 1.5-2.0 hours, ensuring the internal temperature remains between 15-25 °C.[11]
Expertise Note: A slow addition rate is paramount. A rapid addition can lead to a runaway reaction and the formation of undesired byproducts.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours to ensure the reaction proceeds to completion.[4][10]
- **Solvent Removal:** Remove the ethanol solvent under reduced pressure using a rotary evaporator.
- **Work-up and Extraction:** Dilute the resulting residue with dichloromethane (e.g., 200 mL for a 100 g scale reaction).[4][10] A solid precipitate, methylammonium chloride (the byproduct from methylamine neutralizing the HCl generated), will form.
- **Purification:** Filter the solid byproduct and wash the filter cake with fresh DCM.[11] Combine the filtrates.
- **Final Isolation:** Concentrate the filtrate under reduced pressure to yield **N-Methylmethanesulfonamide**, typically as an orange or pale yellow oil.[4][10]

Synthesis Workflow Diagram



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Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Structural confirmation is a self-validating step in any synthesis. The following data are key to identifying **N-Methylmethanesulfonamide**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the hydrogen environments in the molecule.

- Spectrum Data (400 MHz, CDCl₃):
 - δ 4.819 (broad singlet, 1H): This signal corresponds to the amine proton (-NH-).^[4]^[10] Its broadness is characteristic of protons on heteroatoms that can undergo chemical exchange.
 - δ 2.929 (singlet, 3H): This sharp singlet is assigned to the three protons of the methyl group directly attached to the sulfonyl group (S-CH₃).^[4]^[10]
 - δ 2.789 (singlet, 3H): This singlet corresponds to the three protons of the N-methyl group (N-CH₃).^[4]^[10] It appears slightly upfield compared to the S-methyl group due to the differing electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For **N-Methylmethanesulfonamide**, the expected characteristic peaks are:

- ~3300 cm⁻¹ (N-H stretch): A moderate to sharp peak indicating the presence of the secondary amine N-H bond.
- ~2900-3000 cm⁻¹ (C-H stretch): Peaks corresponding to the aliphatic C-H bonds of the two methyl groups.
- ~1320 cm⁻¹ and ~1150 cm⁻¹ (S=O stretch): Two strong, distinct peaks characteristic of the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, respectively. This is a hallmark of sulfonamides.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A peak is expected at $m/z = 109$, corresponding to the molecular weight of the compound.
- Key Fragmentation: Common fragmentation pathways would involve the cleavage of the S-N or S-C bonds. Expected fragments include:
 - $m/z = 94$: Loss of a methyl group ($[M-CH_3]^+$).
 - $m/z = 79$: The methanesulfonyl fragment ($[CH_3SO_2]^+$).
 - $m/z = 30$: The methylamino fragment ($[CH_3NH]^+$).

Reactivity, Stability, and Applications

Chemical Reactivity and Stability

N-Methylmethanesulfonamide is stable under standard temperatures and pressures.^[12] However, the sulfonamide N-H proton is weakly acidic (predicted $pK_a \approx 11.57$) and can be deprotonated by a suitable base, allowing the nitrogen to act as a nucleophile in subsequent reactions.^{[4][13]}

- Incompatible Materials: Avoid strong oxidizing agents and strong bases.^{[12][14]}
- Hazardous Decomposition: Upon combustion, it may produce toxic oxides of carbon, nitrogen, and sulfur.^[12]

Applications in Industry

The primary utility of **N-Methylmethanesulfonamide** is as a high-value intermediate in the synthesis of more complex molecules.^{[1][4]}

- Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs).^{[1][6]} The sulfonamide functional group is a common feature in many drug classes, where it can modulate properties like solubility, bioavailability, and target binding.^[1]

- Agrochemicals: It serves as an intermediate in the manufacturing of pesticides, herbicides, and other crop protection agents.[\[1\]](#)[\[15\]](#) Its incorporation can enhance the potency and selectivity of these agricultural chemicals.[\[1\]](#)

Safety, Handling, and Storage

Proper handling of **N-Methylmethanesulfonamide** is essential to ensure laboratory safety.

GHS Hazard Classification

- Flammable liquid and vapor (H226).[\[3\]](#)[\[16\]](#)
- Causes skin irritation (H315).[\[3\]](#)[\[12\]](#)
- Causes serious eye irritation (H319).[\[3\]](#)[\[12\]](#)
- May cause respiratory irritation (H335).[\[3\]](#)[\[12\]](#)

Handling and Personal Protective Equipment (PPE)

- Use only in a well-ventilated area or under a chemical fume hood.[\[12\]](#)[\[14\]](#)
- Wear protective gloves, clothing, and eye/face protection (safety goggles).[\[12\]](#)
- Avoid breathing dust, fumes, or vapors.[\[12\]](#)
- Wash hands thoroughly after handling.[\[12\]](#)
- Keep away from heat, sparks, open flames, and other sources of ignition.[\[16\]](#)

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[12\]](#)
- For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[\[4\]](#)
[\[8\]](#)[\[9\]](#)

Conclusion

N-Methylmethanesulfonamide is a foundational chemical with well-defined properties that make it highly valuable in synthetic chemistry. Its straightforward synthesis, predictable spectroscopic signature, and functional reactivity secure its role as a crucial intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in research and development.

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